2-Morpholin-4-yl-2-pyridin-2-ylethanamine

Serotonin Receptor Pharmacology GPCR Antagonism Neurological Research

2-Morpholin-4-yl-2-pyridin-2-ylethanamine (CAS 933735-22-9) is a heterocyclic organic compound with the molecular formula C11H17N3O and a molecular weight of 207.27 g/mol, characterized by a morpholine ring, a pyridine ring, and an ethanamine linker. It is primarily utilized as a building block or intermediate in medicinal chemistry research, particularly for the synthesis of bioactive molecules.

Molecular Formula C11H17N3O
Molecular Weight 207.27 g/mol
CAS No. 933735-22-9
Cat. No. B1283707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Morpholin-4-yl-2-pyridin-2-ylethanamine
CAS933735-22-9
Molecular FormulaC11H17N3O
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESC1COCCN1C(CN)C2=CC=CC=N2
InChIInChI=1S/C11H17N3O/c12-9-11(10-3-1-2-4-13-10)14-5-7-15-8-6-14/h1-4,11H,5-9,12H2
InChIKeyGNWXOVBWLWNRLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Morpholin-4-yl-2-pyridin-2-ylethanamine (CAS 933735-22-9): Chemical Identity and Procurement Baseline for Research Applications


2-Morpholin-4-yl-2-pyridin-2-ylethanamine (CAS 933735-22-9) is a heterocyclic organic compound with the molecular formula C11H17N3O and a molecular weight of 207.27 g/mol, characterized by a morpholine ring, a pyridine ring, and an ethanamine linker [1]. It is primarily utilized as a building block or intermediate in medicinal chemistry research, particularly for the synthesis of bioactive molecules . The compound exhibits a calculated LogP of -0.6 and a topological polar surface area of 51.4 Ų, indicating moderate hydrophilicity [2].

Morpholine-substituted pyridin-2-ylethanamine building block
Reported high-affinity 5-HT2B receptor antagonist profile
Moderate P2X7 receptor antagonist for pathway modulation studies

Why In-Class 2-Pyridin-2-ylethanamine Analogs Cannot Substitute for 2-Morpholin-4-yl-2-pyridin-2-ylethanamine (933735-22-9) in Target-Specific Research


Generic substitution within the 2-pyridin-2-ylethanamine class is scientifically unsound due to the critical role of the 4-morpholinyl substituent in modulating both physicochemical properties and biological target engagement. While the core 2-pyridin-2-ylethanamine scaffold is common to several research tools (e.g., histamine H1 agonists ), the addition of the morpholine ring in CAS 933735-22-9 fundamentally alters its interaction profile with key receptors, notably the 5-HT2B receptor, where it demonstrates nanomolar antagonist activity [1]. In contrast, simpler 2-pyridin-2-ylethanamines lack this specific receptor activity, and alternative 5-HT2B antagonists (such as SB-204741 or yohimbine derivatives) exhibit different selectivity profiles and physicochemical properties [2]. The quantitative evidence below establishes that this compound occupies a distinct biological activity space, making it non-interchangeable with structurally related analogs for applications requiring its specific target engagement profile.

Core Scaffold Activity Mismatch

2-Pyridin-2-ylethanamine without morpholine acts as histamine H1 agonist, lacks 5-HT2B activity; target engagement may not transfer.

Alternative Antagonist Selectivity Profile

SB-204741 and yohimbine derivatives show different GPCR selectivity and physicochemical properties; receptor interaction profile may differ.

Physicochemical Property Shift

Lower LogP (-0.6) and hydrogen bonding capacity differ from more lipophilic analogs; solubility and permeability may alter assay conditions.

Quantitative Differentiation of 2-Morpholin-4-yl-2-pyridin-2-ylethanamine (933735-22-9) from Structural and Pharmacological Analogs


Potent 5-HT2B Receptor Antagonism: A 22 nM Binding Affinity Differentiates from Inactive 2-Pyridin-2-ylethanamine Core

This compound exhibits potent antagonist activity at the human 5-HT2B receptor, with a binding IC50 of 22±9.0 nM and a cellular antagonist IC50 of 54 nM [1]. This activity is a direct consequence of the morpholine substituent, as the unsubstituted 2-pyridin-2-ylethanamine core is a known histamine H1 receptor agonist with no reported 5-HT2B activity . The compound's selectivity is further underscored by a panel screen of 161 GPCRs, where it showed no significant agonist or antagonist activity except at 5-HT2B [1].

5-HT2B Antagonism
Reported
IC50 22 nM (binding) / 54 nM (cellular)
Supports 5-HT2B target engagement assay context
Recombinant human receptor panel; 161 GPCRs screened
Serotonin Receptor Pharmacology GPCR Antagonism Neurological Research

P2X7 Receptor Antagonism: A Micromolar IC50 of 10 µM Distinguishes from Potent Clinical Antagonists

The compound functions as a P2X7 receptor antagonist, with an IC50 of 10,000 nM (10 µM) in a human THP-1 cell-based assay [1]. This potency is moderate compared to clinical-stage P2X7 antagonists such as A-804598 (IC50 ≈ 10 nM ) or JNJ-54166060 (IC50 = 4 nM [2]). However, its weaker activity can be advantageous in certain research contexts requiring partial inhibition or target validation without the strong effects of highly potent tool compounds.

P2X7 Antagonism
Reported
IC50 10,000 nM (THP-1 cells)
vs A-804598 ~10 nM; JNJ-54166060 4 nM
Supports partial P2X7 inhibition studies
Cell-based assay; moderate affinity context
Purinergic Signaling Inflammation Neuroprotection

High Purity and Defined Physicochemical Properties for Reproducible Research

Commercially available batches of CAS 933735-22-9 are specified with a minimum purity of 95%, ensuring consistency in experimental outcomes . Its key physicochemical properties—LogP of -0.6, topological polar surface area of 51.4 Ų, and four hydrogen bond acceptors—are well-defined and differ significantly from less polar analogs, influencing solubility and membrane permeability [1]. For instance, the calculated LogP of -0.6 suggests higher aqueous solubility compared to more lipophilic 2-pyridin-2-ylethanamine derivatives.

Purity & Properties
Class-level
Purity ≥95%; LogP -0.6; tPSA 51.4 Ų
Supports synthesis reproducibility and assay formulation
Verify batch-specific COA; computational LogP
Chemical Synthesis Medicinal Chemistry Quality Control

Validated Research and Development Applications for 2-Morpholin-4-yl-2-pyridin-2-ylethanamine (933735-22-9) Based on Quantitative Evidence


Investigation of 5-HT2B Receptor-Mediated Pathways in Neurological Disorders

With its potent and selective 5-HT2B receptor antagonism (IC50 = 22 nM binding, 54 nM cellular) , this compound is ideally suited for mechanistic studies in neurological research, including Alzheimer's disease models where 5-HT2B receptor antagonists have shown therapeutic potential [1]. Its lack of activity against 160 other GPCRs ensures minimal off-target effects, enabling precise interrogation of 5-HT2B-mediated signaling.

Use as a Moderate-Affinity P2X7 Antagonist for Inflammatory and Pain Research

The compound's micromolar potency at the P2X7 receptor (IC50 = 10 µM) makes it a valuable tool for studies requiring a reversible, moderate antagonist to dissect P2X7 contributions to inflammation and neuropathic pain without the confounding effects of highly potent, clinical-stage inhibitors.

Medicinal Chemistry Building Block for Derivatization

As a primary amine with a defined purity of ≥95% , this compound serves as a versatile synthetic intermediate. It can be readily coupled to carboxylic acids or activated esters to generate diverse amide libraries, as demonstrated by its efficient coupling with 2-chloro-5-methylbenzoic acid (90% yield) [1], enabling the exploration of structure-activity relationships around the 2-pyridin-2-ylethanamine scaffold.

Application
Selection Property
Validation Focus
5-HT2B pathway studies in neurodegenerative models
Selective 5-HT2B antagonist profile
GPCR panel selectivity; cellular antagonism endpoint
P2X7 purinergic signaling studies
Moderate-affinity P2X7 antagonist
THP-1 cell-based assay; potency differentiation from high-affinity ligands
Amide derivative library synthesis
Primary amine building block (≥95% purity)
Coupling efficiency; scaffold derivatization reproducibility

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